

"Dp[Tyr(methyl)2,Arg8]-Vasopressin" potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Dp[Tyr(methyl)2,Arg8]Vasopressin

Cat. No.:

B1213051

Get Quote

Technical Support Center: Dp[Tyr(methyl)2,Arg8]-Vasopressin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the vasopressin V1a receptor antagonist, **Dp[Tyr(methyl)2,Arg8]-Vasopressin**.

Frequently Asked Questions (FAQs)

Q1: What is **Dp[Tyr(methyl)2,Arg8]-Vasopressin** and what is its primary mechanism of action?

A1: **Dp[Tyr(methyl)2,Arg8]-Vasopressin**, also referred to as d(CH2)5[Tyr(Me)2]AVP or "Manning Compound," is a synthetic peptide analog of arginine vasopressin (AVP). It functions as a potent and selective antagonist of the vasopressin V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous AVP, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium concentrations, resulting in physiological responses such as vasoconstriction. By competitively blocking the binding of AVP to the V1a receptor, **Dp[Tyr(methyl)2,Arg8]-Vasopressin** inhibits these downstream effects.

Troubleshooting & Optimization





Q2: What are the known off-target interactions for this compound?

A2: The most well-characterized off-target interaction of **Dp[Tyr(methyl)2,Arg8]-Vasopressin** is with the oxytocin receptor (OTR), which is structurally related to the vasopressin receptors.[1] [2] Quantitative data indicates that it has a lower affinity for the oxytocin receptor compared to the V1a receptor.[1][2] There is a lack of comprehensive public data on its binding affinity for the vasopressin V1b and V2 receptor subtypes. Researchers should exercise caution and empirically determine the activity of this antagonist on these receptors in their experimental system.

Q3: Are there any potential non-receptor-mediated off-target effects?

A3: Yes, a study conducted in neonatal rats reported significant developmental toxicity that may not be related to its activity at vasopressin receptors.[3] In this study, neonatal rats treated with **Dp[Tyr(methyl)2,Arg8]-Vasopressin** showed reduced body growth, as well as decreased brain and kidney weights.[3] These effects could not be reversed by co-administration of vasopressin, suggesting a potential non-AVP-related toxic effect.[3] Researchers should be aware of these potential developmental effects, especially in in vivo studies involving young animals or long-term administration.

Q4: My experiment shows a weaker than expected antagonist effect. What are the possible reasons?

A4: Several factors could contribute to a perceived lack of potency:

- Peptide Integrity: Ensure the peptide has been stored correctly (typically at -20°C or lower) and has not undergone multiple freeze-thaw cycles, which can degrade the peptide.
- Solubility and Concentration: Verify the complete solubilization of the peptide and the accuracy of its final concentration in your assay buffer.
- Receptor Subtype Expression: If your experimental system expresses high levels of oxytocin receptors, the antagonist may be sequestered by these off-target receptors, reducing its effective concentration at the V1a receptor.
- Agonist Concentration: In competitive antagonism assays, a high concentration of the agonist (e.g., AVP) will require a higher concentration of the antagonist to achieve effective



inhibition.

 Assay Conditions: Factors such as pH, ionic strength of the buffer, and the presence of detergents can influence ligand-receptor binding.

Quantitative Data Summary

The following table summarizes the available binding affinity data for **Dp[Tyr(methyl)2,Arg8]-Vasopressin** ("Manning Compound") at the V1a and oxytocin receptors.

Receptor	Ligand	Ki (nM) [95% CI]	Species	Source
V1a Receptor	Dp[Tyr(methyl)2, Arg8]- Vasopressin	6.87 [4.0 - 11.9]	Hamster (Brain)	[1][2]
Oxytocin Receptor	Dp[Tyr(methyl)2, Arg8]- Vasopressin	213.8 [117.3 - 392.7]	Hamster (Brain)	[1][2]

Note: Data for V1b and V2 receptors are not readily available in the public domain and should be determined experimentally.

Experimental Protocols

1. Radioligand Competition Binding Assay to Determine Binding Affinity (Ki)

This protocol is a generalized method for determining the binding affinity of **Dp[Tyr(methyl)2,Arg8]-Vasopressin** for the V1a receptor.

- Materials:
 - Cell membranes prepared from a cell line stably expressing the human V1a receptor.
 - Radiolabeled V1a receptor antagonist (e.g., [3H]-SR 49059 or [125I]-Linear AVP antagonist).



- Dp[Tyr(methyl)2,Arg8]-Vasopressin (unlabeled competitor).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- In a 96-well plate, add a constant concentration of the radiolabeled antagonist to each well.
- Add increasing concentrations of the unlabeled Dp[Tyr(methyl)2,Arg8]-Vasopressin to the appropriate wells.
- $\circ~$ To determine non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 $\mu\text{M})$ to a set of wells.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
- Calculate the Ki value using the Cheng-Prusoff equation, incorporating the Kd of the radioligand.

2. Calcium Mobilization Functional Assay

This protocol measures the functional antagonism of **Dp[Tyr(methyl)2,Arg8]-Vasopressin** at the Gq-coupled V1a receptor.



Materials:

- A cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Probenecid (to prevent dye leakage).
- Arginine Vasopressin (AVP) as the agonist.
- Dp[Tyr(methyl)2,Arg8]-Vasopressin as the antagonist.
- A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

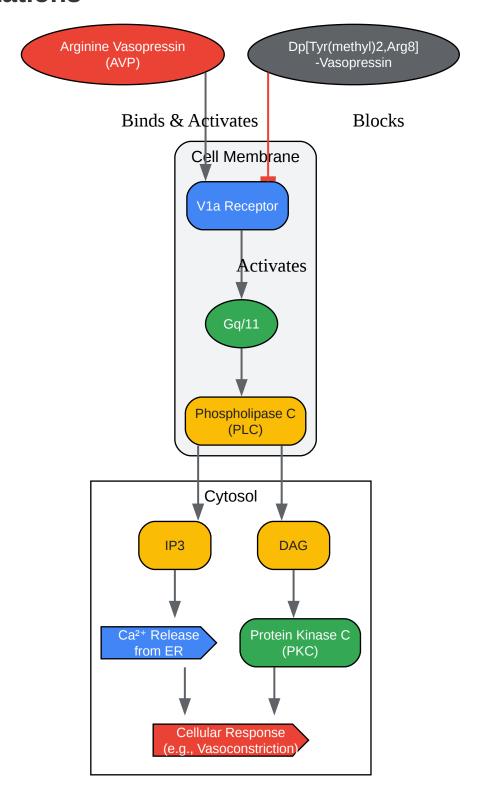
Procedure:

- Plate the V1a-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
- Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with probenecid) and incubate in the dark at 37°C for approximately 1 hour.
- During the final 15-30 minutes of incubation, add varying concentrations of Dp[Tyr(methyl)2,Arg8]-Vasopressin to the wells.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Add a fixed concentration of AVP (typically the EC80) to all wells to stimulate the V1a receptor.
- Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.
- The inhibitory effect of Dp[Tyr(methyl)2,Arg8]-Vasopressin is determined by the reduction in the AVP-induced fluorescence signal.



 Calculate the IC50 value by plotting the antagonist concentration versus the inhibition of the agonist response.

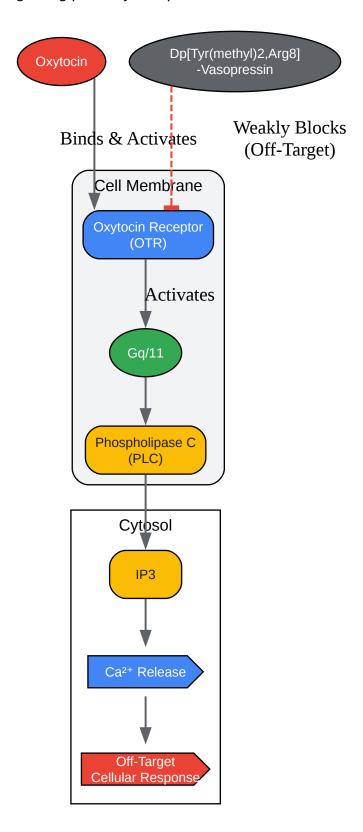
Visualizations





Click to download full resolution via product page

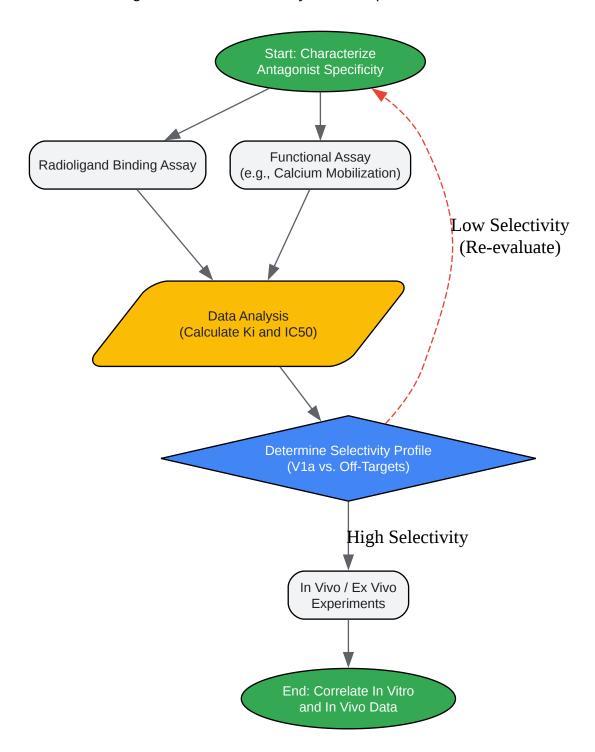
Caption: V1a receptor signaling pathway and point of inhibition.





Click to download full resolution via product page

Caption: Potential off-target interaction at the oxytocin receptor.



Click to download full resolution via product page

Caption: Experimental workflow for assessing antagonist selectivity.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Dp[Tyr(methyl)2,Arg8]-Vasopressin" potential off-target effects]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1213051#dp-tyr-methyl-2-arg8-vasopressin-potential-off-target-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com